N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-chlorophenyl group and at position 3 of the benzamide moiety with a 2,5-dioxopyrrolidinyl group. The 1,3,4-oxadiazole scaffold is widely recognized for its antimicrobial and antifungal properties, while substituents like the 4-chlorophenyl group enhance lipophilicity and target binding . The 2,5-dioxopyrrolidinyl group may improve solubility and modulate pharmacokinetics compared to non-polar substituents (e.g., trifluoromethyl or alkyl chains) seen in analogs .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O4/c20-13-6-4-11(5-7-13)18-22-23-19(28-18)21-17(27)12-2-1-3-14(10-12)24-15(25)8-9-16(24)26/h1-7,10H,8-9H2,(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJERRVYUGZRAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps :
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of 4-chlorobenzoic acid with hydrazine hydrate to yield 4-chlorobenzohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide exhibit significant antimicrobial properties. For example:
- Antibacterial Effects : Studies have shown that compounds with similar structural motifs display inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Antifungal Activity : Some derivatives have also been evaluated for antifungal efficacy against Candida albicans, showing promising results in inhibiting fungal growth .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies suggest that it can inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance:
- Cell Line Studies : Specific derivatives were tested against various cancer cell lines, with results indicating a selective cytotoxic effect on malignant cells while sparing normal cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the oxadiazole ring from appropriate hydrazides and carboxylic acids.
- Coupling reactions to attach the dioxopyrrolidine moiety.
- Purification through crystallization or chromatography techniques.
This synthetic pathway allows for the modification of various substituents to enhance biological activity or alter pharmacokinetic properties .
Applications in Pharmaceuticals
The diverse biological activities of this compound make it a candidate for development as:
- Antibiotic Agents : Given its antibacterial properties, there is potential for this compound to be developed into new antibiotic therapies.
- Anticancer Drugs : Its ability to induce apoptosis in cancer cells positions it as a promising lead compound for anticancer drug development.
Agricultural Applications
In addition to pharmaceutical uses, compounds with oxadiazole structures have been explored for agricultural applications:
- Pesticides : The antimicrobial properties can be leveraged to develop novel pesticides or fungicides aimed at protecting crops from bacterial and fungal infections.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound and its derivatives:
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs and Key Modifications
The following compounds share the 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl backbone but differ in substituents on the benzamide or acetamide moiety:
Activity and Mechanism Insights
- MMV102872 : Exhibits potent antifungal activity against Sporothrix spp. (IC₅₀ <0.5 μM), surpassing itraconazole in efficacy. It also inhibits Candida auris by 88% at 20 μM . The trifluoromethyl group likely enhances membrane penetration and target affinity.
- OZE-III : Demonstrates moderate activity against S. aureus, attributed to the pentanamide chain, which balances hydrophobicity and interaction with bacterial enzymes .
- Compound 6f () : Shows high antimicrobial potency with low hemolytic activity, suggesting that sulfanyl acetamide derivatives optimize selectivity between microbial and mammalian cells .
Substituent-Driven Trends
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Improve target binding and stability but may increase cytotoxicity.
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews various studies that highlight its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 314.73 g/mol |
| CAS Number | 56894-53-2 |
Antibacterial Activity
Studies have demonstrated that compounds related to oxadiazole derivatives exhibit varying degrees of antibacterial activity. For instance, a series of synthesized 1,3,4-oxadiazole compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis , while other strains exhibited weaker responses. The most active derivatives had IC values indicating significant potency against urease, a critical enzyme for bacterial survival .
Anticancer Properties
Research indicates that oxadiazole derivatives can act as anticancer agents. For example, certain substituted 1,3,4-oxadiazoles have been reported to inhibit cancer cell proliferation in various models. The mechanism often involves the induction of apoptosis in cancer cells through modulation of key signaling pathways .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, thus enhancing cholinergic transmission .
Case Study 1: Antimicrobial Activity
In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that several compounds exhibited significant antibacterial activity against a range of bacterial strains. The study utilized disk diffusion methods to assess efficacy .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers synthesized various oxadiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The findings revealed that specific derivatives induced cell cycle arrest and apoptosis in cancer cells, highlighting their potential as therapeutic agents against malignancies .
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility during amide coupling.
- Temperature Control : Maintain 80–100°C for cyclization to minimize side reactions.
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 80°C, 6h | 72 | |
| Amide Coupling | EDC/HOBt, DMF, RT | 65 |
Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC). The 4-chlorophenyl group shows aromatic protons at δ 7.4–7.6 ppm, while the oxadiazole ring protons appear downfield (δ 8.1–8.3 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 413.08 (calculated for C₁₉H₁₄ClN₃O₃).
- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C–N in oxadiazole: 1.32–1.35 Å) and torsion angles to validate stereochemistry .
Q. Table 2: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁2₁2₁ | |
| Unit Cell (Å) | a = 6.017, b = 15.312, c = 18.149 | |
| R Factor | 0.050 |
Advanced: How can researchers resolve discrepancies in reported bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from variations in:
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to ensure reproducibility.
- Compound Purity : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
Case Study : Conflicting IC₅₀ values (e.g., 1.2 µM vs. 5.6 µM) may arise from differences in protein expression levels. Validate via Western blot or CRISPR knockouts .
Advanced: What computational strategies predict target binding and optimize pharmacokinetics?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to kinases (e.g., EGFR) using PDB ID 1M16. The oxadiazole ring forms π-π interactions with Phe-723 .
- QSAR Modeling : Use descriptors like LogP and polar surface area to predict solubility. Substituents at the benzamide position enhance metabolic stability .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD < 2.0 Å indicates robust target engagement .
Q. Table 3: Predicted ADMET Properties
| Property | Value | Method |
|---|---|---|
| LogP | 3.2 | SwissADME |
| HIA (%) | 92 | PreADMET |
Advanced: How can researchers design analogs to improve solubility without compromising activity?
Methodological Answer:
- Functional Group Modifications : Introduce polar groups (e.g., –SO₂NH₂) at the benzamide position to enhance aqueous solubility.
- Salt Formation : Test hydrochloride or mesylate salts for improved crystallinity .
- Co-Crystallization : Screen with succinic acid or PEG 4000 to modify lattice energy .
Validation : Measure solubility via shake-flask method (pH 7.4 PBS) and compare with parent compound .
Basic: What are the key stability considerations for long-term storage?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the oxadiazole ring under acidic conditions.
- Storage Recommendations :
- Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .
Advanced: How can metabolomic studies identify potential off-target effects?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
